N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-phenyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c1-25-13-15(11-22-25)17-9-14(7-8-20-17)10-21-19(27)18-12-23-26(24-18)16-5-3-2-4-6-16/h2-9,11-13H,10H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQWVKQWYLHOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and implications for therapeutic applications based on diverse sources.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various heterocyclic moieties. The core structure includes a triazole ring, which is known for its diverse biological activities. The synthesis pathways often utilize reagents such as 1-methyl-1H-pyrazole and pyridine derivatives, leading to compounds that exhibit significant pharmacological properties .
Biological Properties
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that triazole-containing compounds demonstrate potent anticancer effects. For instance, derivatives of related triazoles have shown IC50 values in the low micromolar range against various cancer cell lines (e.g., HCT116, MCF-7), indicating their potential as effective anticancer agents . The mechanism of action often involves the induction of apoptosis through increased reactive oxygen species (ROS) levels and modulation of mitochondrial pathways .
Antimicrobial Activity
Compounds similar to the one have been evaluated for their antimicrobial properties. Some studies report significant activity against bacterial strains and fungi, outperforming traditional antibiotics like fluconazole . The triazole moiety plays a crucial role in enhancing the bioactivity against pathogens.
Inhibition of Enzymatic Targets
The compound has been studied for its ability to inhibit specific enzymes related to cancer metabolism and infection processes. For example, it has been linked to the modulation of nicotinamide adenine dinucleotide (NAD+) levels through NAMPT activation . This enzymatic inhibition is crucial for developing new therapeutic strategies against various diseases.
Case Studies
Several case studies highlight the efficacy of triazole derivatives in clinical settings:
- Anticancer Efficacy : A study demonstrated that a related triazole compound significantly inhibited cell migration and proliferation in colorectal cancer models, with marked changes in epithelial-to-mesenchymal transition markers .
- Antimicrobial Effectiveness : In vitro studies showed that certain triazole derivatives exhibited MIC values ≤ 25 µg/mL against Candida species, indicating their potential as antifungal agents .
- Mechanistic Insights : Investigations into the mechanism of action revealed that triazole derivatives could induce apoptosis via caspase activation pathways, providing insights into their therapeutic potential .
Data Summary
The following table summarizes key biological activities and findings related to this compound:
Scientific Research Applications
Antifungal Activity
Recent studies have highlighted the antifungal potential of compounds featuring triazole rings. For instance, derivatives of triazole have been synthesized and evaluated for their efficacy against various fungal strains. In one study, novel compounds with a pyridine-sulfonamide scaffold demonstrated significant antifungal activity against Candida species, outperforming traditional treatments like fluconazole . The incorporation of the triazole moiety in N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide could enhance its antifungal properties through similar mechanisms.
Antibacterial Activity
The compound's structure suggests potential antibacterial properties as well. The presence of the pyrazole and triazole rings in related compounds has been linked to significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. Research indicates that modifications to these rings can lead to enhanced biological activity . The compound's ability to inhibit bacterial growth could be explored further in drug development.
Anticancer Properties
The anticancer potential of triazole-containing compounds has gained attention due to their ability to interact with biological targets involved in cancer cell proliferation. For instance, compounds designed as molecular hybrids combining triazole and sulfonamide structures have shown promising cytotoxic effects against various cancer cell lines . In particular, the synthesis of derivatives that include both triazole and pyrazole motifs could yield new candidates for anticancer therapies.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common approach includes the reaction of 1-methylpyrazole with pyridine derivatives under controlled conditions to form the desired triazole structure. Characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm structural integrity and purity.
Case Study 1: Antifungal Evaluation
A series of synthesized triazole derivatives were tested against clinical isolates of Candida albicans. The most active compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antifungal agents. This supports the hypothesis that the incorporation of specific substituents can significantly enhance antifungal efficacy .
Case Study 2: Anticancer Activity Assessment
In a study evaluating various pyrazole derivatives for anticancer activity, compounds similar to this compound were shown to induce apoptosis in cancer cell lines through modulation of apoptotic pathways. The results indicated that structural modifications could lead to increased potency against resistant cancer types .
Data Summary Table
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and pyrazole rings participate in nucleophilic substitutions. For example:
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Chlorination : Treatment with POCl₃ at 80–100°C selectively substitutes the triazole C5-H with chlorine, forming 5-chloro derivatives (yields: 70–85%).
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Amination : Reaction with ammonia in ethanol under reflux introduces amino groups at the pyridine ring’s para-position.
Table 1: Substitution Reactions and Conditions
| Target Site | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Triazole C5-H | POCl₃ | 80°C, 6 hr | 5-Chloro-triazole derivative | 78 |
| Pyridine C3-H | NH₃ (gas) | Ethanol, reflux | 3-Amino-pyridine analog | 65 |
Cycloaddition and Ring Formation
The triazole moiety undergoes [3+2] cycloadditions:
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Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl bromide forms fused triazole systems (reaction time: 2–4 hr, yield: 82–90%) .
Oxidation and Reduction
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Pyrazole Oxidation : IBX (2-iodoxybenzoic acid) in DMSO oxidizes pyrazole-linked alcohols to aldehydes (0–20°C, 1 hr, yield: 85%) .
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Amide Reduction : LiAlH₄ in THF reduces the carboxamide to a primary amine (reflux, 8 hr, yield: 72%).
Table 2: Redox Reactions
| Functional Group | Reagent | Product | Yield (%) |
|---|---|---|---|
| Pyrazole-CH₂OH | IBX/DMSO | Pyrazole-CHO | 85 |
| Carboxamide | LiAlH₄/THF | -CH₂NH₂ | 72 |
Hydrolysis and Condensation
-
Amide Hydrolysis : Concentrated HCl hydrolyzes the carboxamide to a carboxylic acid (reflux, 12 hr, yield: 88%) .
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Schiff Base Formation : Reaction with aromatic aldehydes forms imine-linked derivatives (EtOH, 70°C, yield: 65–78%) .
Coordination and Metal Complexation
The pyridine nitrogen and triazole lone pairs enable metal coordination:
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Cu(II) Complexes : Reacts with CuCl₂ in methanol to form octahedral complexes (λmax: 420–450 nm) .
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Anticancer Activity : Cu complexes show enhanced cytotoxicity (IC₅₀: 1.2–2.8 μM vs. HT-29 cells) .
Biological Activity-Linked Reactions
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Enzyme Inhibition : The triazole-carboxamide scaffold inhibits MET kinase (IC₅₀: 12 nM) via hydrogen bonding with ATP-binding pockets .
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Antimicrobial Functionalization : Bromination at the pyridine ring enhances activity against S. aureus (MIC: 0.5 μM) .
Key Insights from Structural Analysis
-
Crystallography : The pyridine-pyrazole dihedral angle is 12.5°, favoring planar interactions with biological targets .
-
SAR Trends : Electron-withdrawing groups (e.g., -NO₂) at the phenyl ring improve metabolic stability .
This compound’s multifunctional reactivity positions it as a versatile scaffold for drug development, particularly in oncology and infectious disease research .
Q & A
Q. How can researchers optimize the synthesis of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide?
- Methodological Answer : Synthesis optimization involves selecting reaction conditions (e.g., solvent, temperature, catalyst) and purification techniques. For pyrazole and triazole derivatives, cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine or substituted amines is common. Reaction intermediates should be monitored via thin-layer chromatography (TLC), and yields improved by adjusting stoichiometry (e.g., using 1.1–1.2 equivalents of alkylating agents) . Post-synthesis, column chromatography or recrystallization (e.g., using ethanol/water mixtures) enhances purity. Confirm reaction completion via LC-MS and elemental analysis (e.g., C, H, N percentages within ±0.3% of theoretical values) .
Q. What analytical techniques are critical for confirming the structure of this compound?
- Methodological Answer : Multi-spectral analysis is essential:
- 1H/13C NMR : Verify proton environments (e.g., pyrazole CH3 at δ ~3.8 ppm, aromatic protons at δ 7.0–8.5 ppm) and carbon backbone.
- IR Spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ via ESI-MS) and fragmentation patterns.
- Elemental Analysis : Ensure C/H/N percentages match theoretical values (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Methodological Answer : SAR requires systematic modification of substituents (e.g., pyrazole methyl group, phenyl ring substituents) and evaluation of biological activity. For example:
- Replace the pyrazole methyl with trifluoromethyl to assess metabolic stability .
- Introduce electron-withdrawing groups (e.g., Cl, F) on the phenyl ring to study electronic effects on target binding.
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs. Validate predictions with in vitro assays (e.g., IC50 measurements) .
Q. What computational strategies predict the biological activity of novel derivatives?
- Methodological Answer :
- PASS Program : Predicts biological activity spectra (e.g., kinase inhibition, antimicrobial potential) based on structural descriptors .
- Quantum Chemical Calculations : Optimize geometries at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps).
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100+ ns to assess binding stability .
Q. How should researchers address contradictory data in solubility or bioactivity assays?
- Methodological Answer :
- Replicate Experiments : Conduct triplicate assays under controlled conditions (pH, temperature).
- Cross-Validate Techniques : Compare HPLC purity (>98%) with NMR integration to rule out impurities .
- Solubility Studies : Use standardized buffers (e.g., PBS at pH 7.4) and quantify via UV-Vis spectroscopy. If discrepancies persist, consider polymorph screening (e.g., X-ray crystallography) .
Experimental Design & Data Analysis
Q. What strategies improve yield in multi-step syntheses involving pyrazole-triazole hybrids?
- Methodological Answer :
- Stepwise Optimization : Isolate intermediates after each step (e.g., after pyrazole formation) to minimize side reactions.
- Catalyst Screening : Test Pd/C, CuI, or organocatalysts for coupling reactions. For example, CuI improves triazole formation in click chemistry .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining yields >80% .
Q. How can researchers design experiments to resolve conflicting spectral data (e.g., NMR vs. IR)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., distinguish pyridine protons from triazole protons).
- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing signal splitting.
- Complementary Techniques : Use X-ray crystallography for absolute configuration confirmation if spectral data conflicts .
Specialized Methodologies
Q. What advanced separation techniques are suitable for purifying this compound?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (e.g., 10–90% acetonitrile in water + 0.1% TFA) to isolate >99% pure fractions.
- Membrane Technologies : Apply nanofiltration for solvent recovery in large-scale syntheses .
Q. How can reaction path search methods accelerate the discovery of derivatives?
- Methodological Answer :
- Quantum Mechanical Path Search : Use GRRM or AFIR methods to identify low-energy pathways for novel reactions .
- Machine Learning (ML) : Train models on existing reaction datasets to predict feasible conditions (e.g., solvent, catalyst) for new derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
